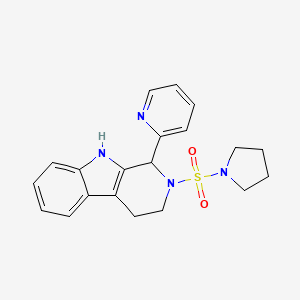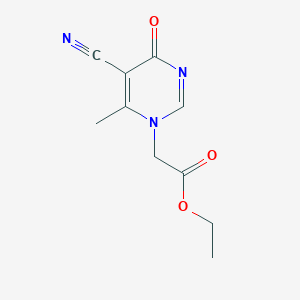![molecular formula C16H26N4 B5665953 N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5665953.png)
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with intricate structures like N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methylpyrimidin-2-amine typically involves multistep reactions, utilizing techniques such as the Hantzsch reaction for constructing heterocyclic frameworks or cyclization strategies for forming the piperidine and pyrimidinamine cores. For instance, polymorphic forms of thiourea derivatives and their transformation into 2-aminothiazoles via Hantzsch reaction demonstrate the complexity and creativity required in synthesizing such compounds (Böck et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds reveals insights into the spatial arrangement and intermolecular interactions critical for their reactivity and function. Studies on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers provide examples of how conformational differences influence molecular packing and hydrogen-bonding patterns, affecting the compound's physical and chemical properties (Odell et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be showcased through their participation in various reactions, such as the formation of N-aminopyrimidinium derivatives and their subsequent transformation into pyrazolodiazines, illustrating the potential for generating diverse chemical entities from a pyrimidine base (Kasuga et al., 1974). Additionally, the electrochemical fluorination of N-cycloalkyl-pyrrolidines and -piperidines demonstrates a method for introducing fluorine atoms, significantly altering the compound's chemical properties (Ono et al., 1989).
Physical Properties Analysis
The physical properties of compounds within this category, such as solubility, melting point, and crystalline structure, are directly influenced by their molecular configuration. For example, the crystalline and molecular structures of derivatives offer insights into the arrangement that could affect solubility and stability, essential for practical applications (Odell et al., 2007).
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific reactions (e.g., cycloadditions or N-amination), are crucial for understanding the compound's behavior in biological or chemical systems. The synthesis and reaction of N-aminopyridinium derivatives illustrate the adaptability and reactivity of pyrimidin-amine structures under different chemical conditions (Kasuga et al., 1974).
Propriétés
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4/c1-13-6-9-17-16(19-13)18-12-14-7-10-20(11-8-14)15-4-2-3-5-15/h6,9,14-15H,2-5,7-8,10-12H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJOXAKMJHNUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5665873.png)




![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-[4-(pyridin-3-yloxy)phenyl]piperidine-2-carboxamide](/img/structure/B5665920.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(methylthio)acetyl]piperidine](/img/structure/B5665928.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(5-isoquinolinylmethyl)-N-methylacetamide](/img/structure/B5665933.png)
![1-(2,5-dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol](/img/structure/B5665947.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5665960.png)
![4-({2-[1-(2,3-dihydro-1H-inden-1-ylcarbonyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5665975.png)
![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B5665979.png)
![1-methyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5665982.png)